(Dibromomethyl)(phenyl)mercury
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Overview
Description
(Dibromomethyl)(phenyl)mercury is an organomercury compound with the chemical formula C7H6Br2Hg It is a derivative of phenylmercury, where the phenyl group is bonded to a dibromomethyl group
Preparation Methods
(Dibromomethyl)(phenyl)mercury can be synthesized through the reaction of bromoform with phenylmercuric bromide in the presence of a base . This reaction involves the substitution of the bromine atoms in bromoform with the phenylmercury group, resulting in the formation of this compound. The reaction conditions typically require a protic base and a phase-transfer catalyst to facilitate the reaction .
Chemical Reactions Analysis
(Dibromomethyl)(phenyl)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the dibromomethyl group is replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: The mercury center in this compound can undergo oxidation and reduction reactions, leading to changes in its oxidation state. These reactions are typically carried out using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Addition Reactions: The compound can also undergo addition reactions with alkenes and alkynes, forming new carbon-carbon bonds.
Scientific Research Applications
(Dibromomethyl)(phenyl)mercury has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the introduction of the dibromomethyl group into organic molecules. This can be useful in the synthesis of complex organic compounds and natural products.
Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore the potential use of this compound in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (Dibromomethyl)(phenyl)mercury involves its interaction with various molecular targets and pathways. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. It can also interact with nucleic acids, potentially affecting DNA replication and transcription. The exact molecular targets and pathways involved in its biological activity are still under investigation .
Comparison with Similar Compounds
(Dibromomethyl)(phenyl)mercury can be compared with other organomercury compounds, such as:
Phenylmercuric Acetate: Similar to this compound, phenylmercuric acetate contains a phenyl group bonded to a mercury atom. it has an acetate group instead of a dibromomethyl group.
Dimethylmercury: This compound contains two methyl groups bonded to a mercury atom. It is highly toxic and has different chemical properties compared to this compound.
Thimerosal: Thimerosal is an organomercury compound used as a preservative in vaccines.
Properties
CAS No. |
1124-50-1 |
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Molecular Formula |
C7H6Br2Hg |
Molecular Weight |
450.52 g/mol |
IUPAC Name |
dibromomethyl(phenyl)mercury |
InChI |
InChI=1S/C6H5.CHBr2.Hg/c1-2-4-6-5-3-1;2-1-3;/h1-5H;1H; |
InChI Key |
ZEHNDEZINFPVGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Hg]C(Br)Br |
Origin of Product |
United States |
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